

Application Notes and Protocols for Vegfr-2-IN-11 Kinase Activity Assay

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Compound of Interest		
Compound Name:	Vegfr-2-IN-11	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing kinase activity assays for **Vegfr-2-IN-11**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document includes an overview of the VEGFR-2 signaling pathway, detailed protocols for both biochemical and cellular assays, and templates for data presentation.

Introduction to VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding by its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4][5] This activation triggers a cascade of downstream signaling pathways, including the PLCy-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4][6] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it promotes tumor angiogenesis, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1][7][8] Consequently, VEGFR-2 has emerged as a critical target for anti-cancer drug development.[3][4]

Vegfr-2-IN-11: A Selective VEGFR-2 Inhibitor

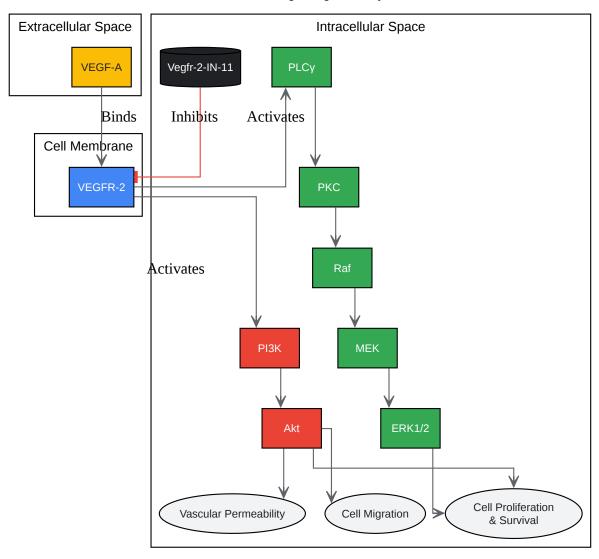


Vegfr-2-IN-11 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain. By competitively inhibiting ATP binding, **Vegfr-2-IN-11** blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. The assays described in this guide are designed to quantify the inhibitory potency of **Vegfr-2-IN-11** and to characterize its effects on VEGFR-2 signaling in both biochemical and cellular contexts.

Key Signaling Pathways

The following diagram illustrates the central role of VEGFR-2 in mediating angiogenic signaling.





VEGFR-2 Signaling Pathway

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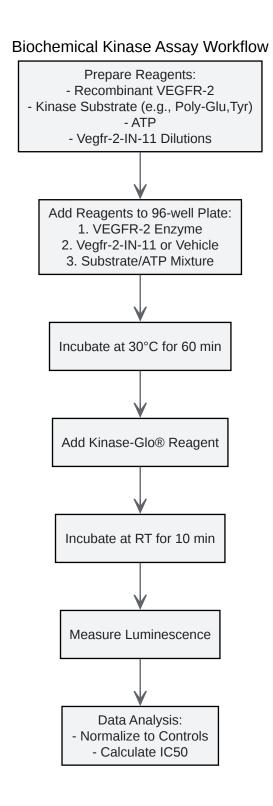
Caption: VEGFR-2 signaling cascade and the inhibitory action of Vegfr-2-IN-11.

Experimental Protocols Biochemical Kinase Activity Assay (In Vitro)



This assay directly measures the ability of **Vegfr-2-IN-11** to inhibit the kinase activity of recombinant human VEGFR-2 in a cell-free system. A common method is a luminescence-based assay that quantifies ATP consumption.

Workflow Diagram:





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Caption: Workflow for the in vitro biochemical kinase activity assay.

Materials:

- Recombinant Human VEGFR-2 (KDR) Kinase (e.g., from BPS Bioscience, Cat# 78857)[9]
- Kinase-Glo® MAX Assay Kit (Promega, Cat# V6071)[9]
- Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)
- ATP
- Kinase Assay Buffer
- Vegfr-2-IN-11
- DMSO (vehicle)
- White, opaque 96-well plates
- Multichannel pipettes
- Luminometer

Protocol:

- Reagent Preparation:
 - Prepare a 2X kinase assay buffer.
 - Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1X kinase assay buffer. The final concentration will need to be optimized.
 - Prepare a 2X substrate/ATP mixture in 1X kinase assay buffer. The final concentrations of substrate and ATP should be at or near their Km values for VEGFR-2.



- Prepare a serial dilution of Vegfr-2-IN-11 in DMSO, and then dilute further in 1X kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.[10]
- Assay Procedure:
 - \circ Add 5 µL of the diluted **Vegfr-2-IN-11** or vehicle (DMSO) to the wells of a 96-well plate.
 - Add 20 μL of the diluted VEGFR-2 enzyme solution to each well.
 - Initiate the kinase reaction by adding 25 μL of the 2X substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for 60 minutes.
- Signal Detection:
 - Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.
 - Add 50 μL of Kinase-Glo® Reagent to each well.
 - Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
 - Measure the luminescence using a plate-reading luminometer.

Data Analysis:

- Subtract the background luminescence (no enzyme control) from all experimental wells.
- Normalize the data to the vehicle control (100% activity) and a high concentration of a known potent inhibitor or no ATP control (0% activity).
- Plot the normalized percent inhibition against the logarithm of the Vegfr-2-IN-11 concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation:



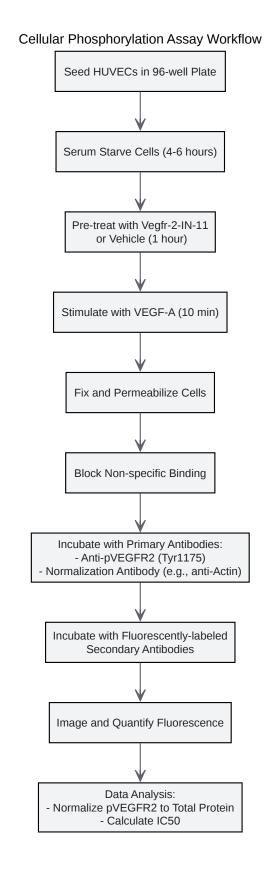
Vegfr-2-IN-11 Conc. (nM)	Luminescence (RLU)	% Inhibition
0 (Vehicle)	150,000	0
0.1	145,000	3.3
1	120,000	20.0
10	78,000	48.0
100	15,000	90.0
1000	5,000	96.7
IC50 (nM)	10.5	

Cellular VEGFR-2 Phosphorylation Assay (In-Cell Western)

This assay measures the ability of **Vegfr-2-IN-11** to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose.

Workflow Diagram:





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Caption: Workflow for the cellular VEGFR-2 phosphorylation assay.



Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Basal Medium (for starvation)
- VEGF-A
- Vegfr-2-IN-11
- DMSO
- Formaldehyde (for fixing)
- Triton X-100 (for permeabilization)
- Blocking Buffer (e.g., Odyssey Blocking Buffer)
- Primary Antibodies:
 - Rabbit anti-phospho-VEGFR-2 (Tyr1175)
 - Mouse anti-Actin or other normalization protein
- Secondary Antibodies:
 - IRDye® 800CW Goat anti-Rabbit IgG
 - IRDye® 680RD Goat anti-Mouse IgG
- Clear-bottom 96-well plates
- Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

• Cell Culture and Treatment:



- Seed HUVECs in a 96-well plate and grow to 80-90% confluency.
- Remove the growth medium and replace it with basal medium. Serum starve the cells for 4-6 hours.
- Pre-treat the cells with a serial dilution of Vegfr-2-IN-11 or vehicle for 1 hour.
- Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
- Immunostaining:
 - Aspirate the medium and fix the cells with 4% formaldehyde for 20 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
 - Wash the cells three times with PBS.
 - Block non-specific binding with blocking buffer for 1.5 hours at room temperature.
 - Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
 - Wash the cells five times with PBS containing 0.1% Tween-20.
 - Incubate the cells with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash the cells five times with PBS containing 0.1% Tween-20.
- Imaging and Analysis:
 - Image the plate using an infrared imaging system.
 - Quantify the fluorescence intensity for both the phospho-VEGFR-2 signal and the normalization protein signal.
 - Normalize the phospho-VEGFR-2 signal to the normalization protein signal for each well.



Calculate the IC50 value as described for the biochemical assay.

Data Presentation:

Vegfr-2-IN-11 Conc. (nM)	Normalized pVEGFR2 Signal	% Inhibition
0 (Vehicle)	1.85	0
1	1.72	7.0
10	1.25	32.4
100	0.65	64.9
1000	0.20	89.2
10000	0.11	94.1
IC50 (nM)	45.2	

Summary of Quantitative Data

The following table summarizes the inhibitory potency of **Vegfr-2-IN-11** as determined by the described assays.

Assay Type	Endpoint	IC50 (nM)
Biochemical Kinase Assay	VEGFR-2 Kinase Activity	10.5
Cellular Phosphorylation Assay	pVEGFR-2 (Tyr1175) Levels	45.2

These detailed protocols and application notes provide a robust framework for the characterization of **Vegfr-2-IN-11** and other potential VEGFR-2 inhibitors. The combination of biochemical and cellular assays allows for a comprehensive understanding of a compound's mechanism of action and its efficacy in a more physiologically relevant context.



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